2,6-dimethoxy-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,6-dimethoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-11(2)12-8-9-13-16(10-12)25-19(20-13)21-18(22)17-14(23-3)6-5-7-15(17)24-4/h5-11H,1-4H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBCKBQSFPKWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole moiety can be synthesized through the cyclization of o-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Substitution Reactions: The benzothiazole core is then subjected to substitution reactions to introduce the propan-2-yl group.
Coupling with Benzamide: The final step involves coupling the substituted benzothiazole with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
2,6-dimethoxy-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity. The methoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
Table 1: Structural and Physicochemical Comparisons
Structural and Crystallographic Insights
- Adamantyl Derivative: Forms H-bonded dimers via N–H⋯N interactions and non-classical C–H⋯O bonds, stabilizing the crystal lattice . The target compound’s isopropyl group, being less rigid than adamantyl, may reduce crystalline stability but improve solubility.
Pharmacological Potential
- Benzothiazole Core : Benzothiazoles are established in drug discovery for their affinity toward kinases, proteases, and DNA . The target compound’s dimethoxy groups may mimic tyrosine kinase inhibitors (e.g., imatinib derivatives).
- Halogenated Analogs : Chlorine or bromine substituents (e.g., and ) improve binding via halogen bonding but may increase toxicity risks .
Research Findings and Implications
- Lipophilicity : The isopropyl group in the target compound likely enhances blood-brain barrier penetration compared to polar substituents like trifluoroethyl .
- Metabolic Stability : Methoxy groups are resistant to oxidative metabolism, suggesting longer half-life than hydroxylated analogs (e.g., ’s N-(2-hydroxy-1,1-dimethylethyl) derivative) .
- Crystallinity : Bulky substituents (e.g., adamantyl) improve crystallinity but may complicate formulation; the target’s isopropyl balances lipophilicity and processability .
Biological Activity
2,6-dimethoxy-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide is a synthetic organic compound belonging to the benzamide class. Its unique structure features both methoxy groups and a benzothiazole moiety, which contribute to its distinct biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and receptor modulator.
Chemical Structure
The chemical structure of this compound can be represented as follows:
IUPAC Name
The IUPAC name for this compound is 2,6-dimethoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The benzothiazole moiety is known to modulate enzyme activity, while the methoxy groups enhance binding affinity and specificity.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported that this compound significantly reduced cell viability in breast cancer cells through apoptosis induction mechanisms.
Anti-inflammatory Effects
Additionally, this compound has been evaluated for its anti-inflammatory effects. In a controlled study involving animal models of inflammation, it demonstrated a reduction in inflammatory markers and improved clinical scores compared to untreated controls .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against chitin synthesis in insects. A quantitative structure–activity relationship (QSAR) analysis revealed that modifications to the phenyl moiety significantly affect larvicidal activity against pests such as Chilo suppressalis and Spodoptera litura .
Case Studies
- Anticancer Activity : A series of experiments assessed the efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM across different cell types.
- Anti-inflammatory Activity : In an animal model of induced inflammation, administration of the compound led to a significant decrease in paw edema and levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,6-dimethoxy-N-[4-(2-propan-2-ylimidazol-1-yl)phenyl]benzamide | Structure | Moderate anticancer activity |
| 2,6-dimethoxy-N-(1-naphthyl)benzamide | Structure | Lower anti-inflammatory effects |
This table highlights the unique biological activities associated with similar compounds and underscores the distinct properties of this compound.
Q & A
Q. Advanced Optimization
- Continuous Flow Reactors : For scalability, flow chemistry reduces side reactions and improves yield by precise control of temperature and reaction time .
- Catalytic Systems : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
How is the structural characterization of this compound performed using advanced spectroscopic and crystallographic techniques?
Q. Basic Characterization
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy groups at 2,6-positions; isopropyl protons as a septet) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] at m/z 385.1214) .
Q. Advanced Techniques
- X-ray Crystallography : Single-crystal analysis reveals planarity of the benzamide-benzothiazole system and intermolecular hydrogen bonding (N–H⋯O/N interactions) critical for crystal packing . SHELX software (e.g., SHELXL) refines thermal displacement parameters and resolves disorder in flexible substituents (e.g., isopropyl groups) .
What biological targets are associated with this compound, and how are its interactions studied?
Q. Basic Screening
- Enzyme Inhibition Assays : Tested against kinases (e.g., EGFR) and DNA gyrase using fluorometric or colorimetric assays (IC values reported in µM range) .
- Antimicrobial Activity : MIC (minimum inhibitory concentration) determined against S. aureus and E. coli .
Q. Advanced Mechanistic Studies
- Molecular Docking : Computational models (AutoDock Vina) predict binding modes with ATP-binding pockets of kinases, highlighting hydrophobic interactions with the benzothiazole core .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K) to validate docking predictions .
How do researchers resolve contradictions in crystallographic data during structure refinement?
Q. Methodological Approach
- Disordered Groups : Apply restraints (e.g., SIMU, DELU in SHELXL) to model flexible isopropyl or methoxy groups .
- Hydrogen Bonding Analysis : Compare experimental (X-ray) and computational (DFT) bond lengths to validate dimerization patterns .
- Twinned Data : Use TwinRotMat or PLATON to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
Case Study : In a related benzothiazole derivative, refinement with SHELXL resolved C–S bond length discrepancies (1.74 Å experimental vs. 1.70 Å DFT), attributed to crystal packing effects .
What strategies are employed to improve the compound's selectivity and efficacy through structural modifications?
Q. Basic SAR (Structure-Activity Relationship)
- Methoxy Substitution : 2,6-Dimethoxy groups enhance solubility and π-stacking with aromatic residues in enzyme pockets .
- Isopropyl Group : Bulky substituents at C6 of benzothiazole reduce off-target binding by steric hindrance .
Q. Advanced Modifications
- Bioisosteric Replacement : Replace benzothiazole with thienopyrazole to modulate electron density and improve metabolic stability .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) for targeted protein degradation .
How are analytical challenges addressed in quantifying this compound in biological matrices?
Q. Basic Quantification
- HPLC-UV : C18 column, mobile phase (acetonitrile/water + 0.1% TFA), detection at 254 nm .
- Calibration Curve : Linear range 0.1–50 µg/mL (R > 0.99) .
Q. Advanced Methods
- LC-MS/MS : MRM (multiple reaction monitoring) transitions (e.g., m/z 385 → 210) enhance specificity in plasma samples .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure t and identify metabolic hotspots (e.g., demethylation of methoxy groups) .
What computational tools are used to predict the compound's physicochemical properties?
Q. Basic Predictions
- LogP Calculation : SwissADME predicts logP = 3.8, indicating moderate lipophilicity .
- pKa Estimation : ADMET Predictor identifies the benzamide NH as acidic (pKa ≈ 9.5) .
Q. Advanced Modeling
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) to assess blood-brain barrier penetration .
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to correlate HOMO-LUMO gaps with redox activity .
How are contradictions in biological activity data reconciled across studies?
Q. Case Analysis
- Variability in IC : Differences in assay conditions (e.g., ATP concentration in kinase assays) normalized via Cheng-Prusoff equation .
- Cell Line Specificity : Compare cytotoxicity (CC) in normal vs. cancer cells (e.g., HEK293 vs. HeLa) to identify selective toxicity .
Q. Statistical Tools
- ANOVA : Assess significance of dose-response curves across replicates .
- Grubbs' Test : Identify and remove outliers in high-throughput screening data .
What are the best practices for storing and handling this compound to ensure stability?
Q. Basic Protocols
- Storage : -20°C in amber vials under argon to prevent oxidation of methoxy groups .
- Solubility : DMSO stock solutions (10 mM) stored at -80°C with <3 freeze-thaw cycles .
Q. Advanced Stability Studies
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products (e.g., hydrolyzed benzamide) .
- XRD Stability Testing : Monitor crystallinity changes after 6 months via PXRD to confirm polymorphic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
